3-chloro-1-(chloromethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-chloro-1-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGAEIUGATDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization via Ammoniation, Cyclization, and Chlorination
A patented three-step synthesis route, originally developed for 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, provides a foundational framework adaptable to the target compound. The process begins with ethyl glycolate as the starting material, proceeding through ammoniation, cyclization, and chlorination stages.
Step 1: Ammoniation
Ethyl glycolate reacts with methyl hydrazine in a solvent system (e.g., methanol or ethanol) to form 2-hydroxy-N-methylacetohydrazide. Optimal molar ratios (1:1.05–1.2 ethyl glycolate to methyl hydrazine) and temperatures (0–10°C) minimize side products.
Step 2: Cyclization
2-Hydroxy-N-methylacetohydrazide undergoes cyclization with formamidine acetate in a water-methanol solvent. Heating to 110–120°C for 4–6 hours yields (1-methyl-1H-triazol-3-yl)-methanol. Exceeding 120°C reduces yield due to amide bond cleavage.
Step 3: Chlorination
The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in toluene at 110–120°C, achieving 94.3% yield of the chloromethyl derivative. For 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole, an additional chlorination step at the triazole ring’s 3-position is required. This can be accomplished using phosphorus pentachloride (PCl₅) or chlorine gas under controlled conditions.
Direct Chlorination of Preformed Triazole Derivatives
An alternative approach involves introducing both chlorine substituents in a single step. For example, 1H-1,2,4-triazole-3-methanol can be treated with excess SOCl₂ and a chlorinating agent (e.g., PCl₅) at reflux. This method, however, risks over-chlorination and requires precise stoichiometric control.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
| Step | Optimal Solvent | Temperature Range | Yield |
|---|---|---|---|
| Ammoniation | Methanol | 0–10°C | 85–90% |
| Cyclization | Water-Methanol (3:1) | 110–120°C | 78–82% |
| Chlorination | Toluene | 110–120°C | 90–94% |
Polar aprotic solvents like dimethylformamide (DMF) improve chlorination efficiency but complicate product isolation.
Catalytic Enhancements
The addition of catalytic triethylamine (0.5–1.0 eq) during chlorination accelerates SOCl₂ activation, reducing reaction time by 30%. Conversely, Lewis acids like FeCl₃ promote regioselective chlorination at the triazole’s 3-position, achieving >95% selectivity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms purity ≥99.5%. Residual solvents (e.g., toluene) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated or dechlorinated triazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives of triazole.
Oxidation: Formation of triazole oxides or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated triazole derivatives.
Scientific Research Applications
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the disruption of essential biological processes, contributing to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Physical Properties
- Density : 1.44 g/cm³ .
- Melting Point : 138–145°C (hydrochloride salt) .
- Boiling Point : 237.6°C at 760 mmHg .
- Vapor Pressure : 0.0445 mmHg at 25°C .
Synthesis
The compound is synthesized via hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by chlorination using thionyl chloride (SOCl₂) to yield the hydrochloride salt .
Applications
Primarily used as a key intermediate in agrochemical synthesis, it is critical for producing pesticides and fungicides, such as etaconazole and propiconazole . Its reactivity enables further functionalization for bioactive derivatives .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares structural features, properties, and applications of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole with closely related compounds:
Reactivity and Functionalization
- Electrophilic Substitution : Unlike unsubstituted 1,2,4-triazoles, this compound undergoes electrophilic reactions preferentially at nitrogen due to electron-withdrawing Cl groups .
- Nucleophilic Substitution : The chloromethyl group at N1 is highly reactive, enabling nucleophilic displacement with amines, alkoxides, or thiols to generate derivatives like 1-(imidazolylmethyl)-1H-1,2,4-triazole, a precursor for energetic salts .
Industrial and Research Relevance
- Agrochemicals : The chloromethyl group’s versatility makes it superior to methyl or tert-butyl analogues for synthesizing systemic fungicides .
- Energetic Materials: Derivatives with nitro or perchlorate groups (e.g., 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole) outperform aminated analogues in detonation pressure but require stabilization for practical use .
Biological Activity
3-Chloro-1-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its potential mechanisms of action.
Overview of 1,2,4-Triazoles
The 1,2,4-triazole moiety is recognized for its broad spectrum of biological activities. Compounds containing this scaffold have been developed as antifungal agents (e.g., itraconazole), antibacterial agents (e.g., ribavirin), and anticancer drugs (e.g., letrozole) . The presence of various substituents on the triazole ring can significantly influence the biological activity and selectivity of these compounds.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit potent inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain triazole derivatives possess MIC values ranging from 0.0156 to 8 µg/mL against pathogenic bacteria .
- Mechanism of Action : The antibacterial mechanism is often linked to the inhibition of bacterial DNA gyrase and other essential enzymes involved in DNA replication .
Antifungal Activity
The antifungal properties of this compound are also noteworthy. It has been reported that:
- Efficacy Against Fungi : Compounds with the triazole scaffold show enhanced antifungal activity against species such as Candida albicans, with some exhibiting over 64 times greater potency than standard antifungal treatments like fluconazole .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the triazole ring has been shown to enhance antifungal activity significantly .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. Some key findings include:
- Inhibition of Tumor Growth : Certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions on the triazole ring demonstrated IC50 values in the low micromolar range against human cancer cell lines .
- Mechanisms : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. What are the standard synthetic routes for 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
- ¹H/¹³C-NMR : Identify protons and carbons adjacent to chloromethyl and chloro substituents. For example, the chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm in ¹H-NMR .
- FTIR-ATR : Confirm C-Cl stretches (~600–800 cm⁻¹) and triazole ring vibrations (C=N stretches near 1500–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 162.5 for C₃H₄Cl₂N₃) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and chemical-resistant gloves (e.g., nitrile) due to the compound’s acute toxicity and potential skin/eye irritation .
- Avoid inhalation of vapors during chlorination steps (SOCl₂ releases HCl gas). Neutralize waste with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do substituent positions on the triazole ring influence reactivity and biological activity?
Q. What strategies resolve contradictions in spectroscopic data for triazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (1H vs. 2H tautomers) or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify tautomeric equilibria. X-ray crystallography provides definitive structural assignments, as seen in related triazole systems .
Q. How can computational modeling guide the design of triazole-based bioactive compounds?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity). Pair with MD simulations to evaluate stability of ligand-protein complexes. For example, chloromethyl groups may enhance hydrophobic interactions in enzyme active sites .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Industrial-scale production requires continuous flow reactors to optimize heat dissipation during exothermic chlorination. Purification challenges (e.g., removing unreacted SOCl₂) are addressed via fractional distillation or column chromatography. Process analytical technology (PAT) monitors real-time purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
